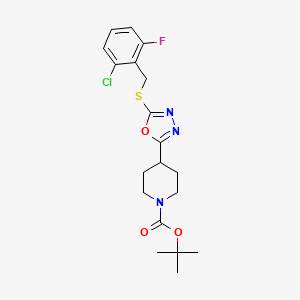![molecular formula C20H19BrFN3O2 B11461475 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea CAS No. 931738-64-6](/img/structure/B11461475.png)
1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, an isoquinolinyl group, and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Isoquinolinone Intermediate:
- Starting with 2-(2-methylpropyl)isoquinoline, the compound is oxidized to form 2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline.
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Reflux in an appropriate solvent like acetic acid.
-
Bromination and Fluorination of Phenyl Ring:
- The phenyl ring is brominated and fluorinated to obtain 4-bromo-2-fluoroaniline.
- Reagents: Bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor.
- Conditions: Controlled temperature and solvent conditions to ensure selective substitution.
-
Urea Formation:
- The isoquinolinone intermediate is reacted with 4-bromo-2-fluoroaniline in the presence of a coupling agent to form the final urea compound.
- Reagents: Coupling agents like carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP).
- Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
- Reagents: Nucleophiles such as amines, thiols, or alkoxides.
- Conditions: Solvents like DMF or DMSO, elevated temperatures.
-
Reduction Reactions:
- The carbonyl group in the isoquinolinone moiety can be reduced to form the corresponding alcohol.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous solvents, low temperatures.
-
Oxidation Reactions:
- The isoquinolinone moiety can be further oxidized to form more oxidized derivatives.
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Controlled temperature and solvent conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions yield more oxidized isoquinolinone derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
- Investigation of its biological activity against various diseases.
-
Pharmacology:
- Study of its pharmacokinetics and pharmacodynamics in biological systems.
- Evaluation of its potential as a therapeutic agent.
-
Materials Science:
- Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea involves its interaction with specific molecular targets:
-
Molecular Targets:
- Enzymes or receptors that are involved in disease pathways.
- Potential targets include kinases, proteases, or G-protein coupled receptors.
-
Pathways Involved:
- Modulation of signaling pathways that regulate cell growth, apoptosis, or inflammation.
- Inhibition or activation of specific enzymes that play a role in disease progression.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]amide
- 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]carbamate
Uniqueness:
- The presence of both bromine and fluorine atoms on the phenyl ring provides unique reactivity and biological activity.
- The isoquinolinone moiety adds to its structural complexity and potential for diverse applications.
This detailed article provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
931738-64-6 |
|---|---|
Molecular Formula |
C20H19BrFN3O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxoisoquinolin-4-yl]urea |
InChI |
InChI=1S/C20H19BrFN3O2/c1-12(2)10-25-11-18(14-5-3-4-6-15(14)19(25)26)24-20(27)23-17-8-7-13(21)9-16(17)22/h3-9,11-12H,10H2,1-2H3,(H2,23,24,27) |
InChI Key |
IFIKCSNTOZVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)NC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11461395.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(3-methylbenzyl)acetamide](/img/structure/B11461404.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11461414.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11461418.png)
![methyl 2-[(4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11461422.png)
![5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11461423.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B11461433.png)
![3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11461441.png)
![5-[3-(diethylamino)propyl]-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11461455.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11461463.png)
![15-ethyl-15-methyl-3-methylsulfanyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11461465.png)
![N-(4-{[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11461470.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B11461501.png)
